N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
Description
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound featuring a thiazole ring fused to a cyclopentyl group and a thieno[3,2-b]pyrrole moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-10-9-22-15(17-10)16(5-2-3-6-16)19-14(20)12-8-13-11(18-12)4-7-21-13/h4,7-9,18H,2-3,5-6H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNXHDRCNPOWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC4=C(N3)C=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring One common approach is the cyclization of 4-methylthiazole-2-carboxylic acid with cyclopentylamine under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert atmosphere, are typical.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles or pyrroles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may include antimicrobial, antifungal, and anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes such as cell growth, apoptosis, or immune response. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole nucleus, which also show diverse biological activities.
Pyrrole derivatives: Compounds with the pyrrole ring, known for their antimicrobial and anticancer properties.
Uniqueness: N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to its specific combination of thiazole, cyclopentyl, and thieno[3,2-b]pyrrole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
This compound represents a promising area of research with potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
